1,3,5-Triazinane-1,3,5-triol

描述

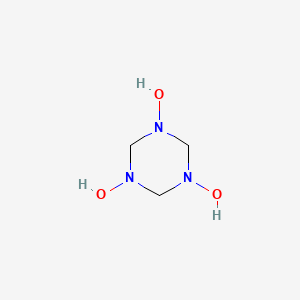

1,3,5-triazinane-1,3,5-triol is a member of 1,3,5-triazinanes.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 1,3,5-Triazinane-1,3,5-triol derivatives, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The condensation of 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O (5–10 mol%) as a catalyst under mild conditions (70–80°C, 4–6 hours) achieves yields up to 85%. Optimization involves adjusting stoichiometry (2:1 thiourea:carboxylic acid), solvent selection (aqueous/organic mixtures), and catalyst recycling to reduce costs .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Use elemental analysis for purity (>98%), IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹), and ¹H/¹³C NMR for structural confirmation. Mass spectrometry (ESI-MS) verifies molecular ions, while DSC/TGA evaluates thermal stability (decomposition onset ~200°C) .

Q. How can X-ray crystallography validate the molecular structure of novel triazinane derivatives?

- Methodological Answer : Single-crystal X-ray diffraction at 200 K (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C-N ~1.33 Å) and dihedral angles. Refinement with SHELXL achieves R-factors <0.05. Hydrogen-bonding networks (N-H···O) dominate crystal packing .

Q. What tautomeric forms does this compound exhibit, and how can they be experimentally distinguished?

- Methodological Answer : The compound exists in keto-enol equilibrium. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. Variable-temperature NMR shows signal coalescence near 50°C, indicating tautomeric interconversion .

Q. What are the key considerations for selecting solvents in triazinane derivative syntheses?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while water facilitates hydrolysis. Solvent choice impacts yield and purity; green solvents (e.g., ethanol-water mixtures) balance efficiency and eco-compatibility .

Advanced Research Questions

Q. How do electron-withdrawing or donating substituents influence the tautomeric equilibrium of triazinane derivatives in solution?

- Methodological Answer : Dynamic NMR and UV-Vis spectroscopy track tautomer ratios. Electron-withdrawing groups stabilize keto forms (C=O dominance), while donors favor enol tautomers (O-H). Solvent polarity effects are quantified using Kamlet-Taft parameters .

Q. What computational strategies predict the electronic structure and reactivity of triazinane derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-31G* basis sets) optimize molecular geometry and evaluate substituent effects on HOMO-LUMO gaps. NBO analysis identifies hyperconjugative interactions affecting stability .

Q. How can multivariate statistical methods optimize multi-step syntheses with conflicting yield drivers?

- Methodological Answer : Apply Box-Behnken response surface methodology (RSM) to model interactions between temperature, catalyst loading, and time. Pareto charts prioritize significant factors (p < 0.05), enabling yield optimization .

Q. What role do non-covalent interactions play in the solid-state packing of triazinane derivatives?

- Methodological Answer : Hirshfeld surface analysis of crystallographic data identifies dominant interactions: N-H···O hydrogen bonds (40–50% contribution) and C-H···π contacts (10–15%). Offset π-π stacking (3.4–3.6 Å) stabilizes layered structures .

Q. How can comparative bioassays resolve contradictions in reported biological activities of triazinane derivatives?

- Methodological Answer : Standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) under identical conditions (37°C, 24 h) isolate substituent effects. In silico docking (AutoDock Vina) correlates substituent hydrophobicity with enzyme-binding affinities .

Q. Methodological Notes

- Synthesis : Prioritize FeCl₃-catalyzed routes for scalability and mild conditions .

- Characterization : Combine NMR, IR, and X-ray crystallography for structural validation .

- Computational Modeling : Use Gaussian or ORCA for DFT studies to guide experimental design .

- Data Contradictions : Address variability in biological assays through standardized protocols and in silico validation .

属性

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3/c7-4-1-5(8)3-6(9)2-4/h7-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNZZNCBHGKBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978062 | |

| Record name | 1,3,5-Triazinane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62479-72-5 | |

| Record name | 1,3,5-Triazinane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。